1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a fluorophenyl group, and an oxazolidinone ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.
Cyclohexyl group attachment: The cyclohexyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclohexylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(4-fluorophenyl)urea: This compound shares the cyclohexyl and fluorophenyl groups but lacks the oxazolidinone ring.
1-cyclohexyl-3-(4-chlorophenyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.
1-cyclohexyl-3-(4-methylphenyl)urea: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea is unique due to the presence of the oxazolidinone ring, which can impart different chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, or interaction with biological targets.
Properties
IUPAC Name |
1-cyclohexyl-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-12-6-8-14(9-7-12)21-11-15(24-17(21)23)10-19-16(22)20-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTGMNAPGJOJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.